molecular formula C9H7N3O2 B8516393 2-Oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)-acetamide

2-Oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)-acetamide

Cat. No. B8516393
M. Wt: 189.17 g/mol
InChI Key: DXWDXRQJDSRQGD-UHFFFAOYSA-N
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Patent
US07585876B2

Procedure details

A mixture of methyl oxo-(1H-pyrrolo[3,2-c]-pyridin-3-yl)acetate (1 eq.) and K2CO3 (2 eq.) in methanol is stirred at room temperature for 8 h and filtered. The filtercake is air-dried to give potassium 5-azaindole 3-glyoxylate. A mixture of this glyoxylate salt, ammonia (solution in dioxane (5 eq.), 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1 eq.) and diisopropylethylamine (DIEA) in DMF is stirred for 8 h, diluted with EtOAc and aqueous sodium carbonate. The organic phase is separated, dried over MgSO4 and concentrated in vacuo. The resultant residue is purified over silica gel with EtOAc/MeOH as eluent to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step One
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Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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Type
solvent
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=O)[CH:2]=[O:3].N.O1CCOCC1.C(OP(O[N:22]1[C:27](=O)[C:26]2[CH:29]=[CH:30][CH:31]=[CH:32][C:25]=2[N:24]=N1)(OCC)=O)C.C([N:36](C(C)C)CC)(C)C>CN(C=O)C.CCOC(C)=O.C(=O)([O-])[O-].[Na+].[Na+]>[O:3]=[C:2]([C:29]1[C:26]2[CH:27]=[N:22][CH:31]=[CH:32][C:25]=2[NH:24][CH:30]=1)[C:1]([NH2:36])=[O:5] |f:7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(=O)(OCC)ON1N=NC2=C(C1=O)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue is purified over silica gel with EtOAc/MeOH as eluent

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)N)C1=CNC2=C1C=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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